3-(Diallylaminomethyl)-indole

Description

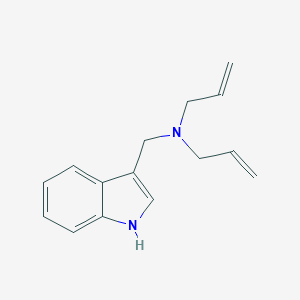

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-9-17(10-4-2)12-13-11-16-15-8-6-5-7-14(13)15/h3-8,11,16H,1-2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAGDBAHYRSLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351942 |

Source

|

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150462-35-4 |

Source

|

| Record name | 3-(diallylaminomethyl)-indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diallyl-N-(1H-indol-3-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DIALLYLAMINOMETHYL)-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3-(Diallylaminomethyl)-indole

This guide has provided a detailed framework for the synthesis and characterization of this compound. The Mannich reaction offers a reliable and efficient route to this valuable compound, which can serve as a versatile platform for the development of novel therapeutic agents. The diallyl functionality, in particular, presents a unique opportunity for further chemical modification, allowing for the exploration of a broader chemical space in the quest for new drugs. By following the detailed protocols and understanding the underlying chemical principles outlined herein, researchers can confidently produce and validate this key intermediate, paving the way for future innovations in drug discovery. The indole nucleus continues to be a source of inspiration for medicinal chemists, and compounds like this compound are crucial tools in translating that inspiration into tangible therapeutic solutions. [6][14]

References

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]

-

ResearchGate. Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Available at: [Link]

-

Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. Available at: [Link]

-

FooDB. Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). Available at: [Link]

-

Karakas, D., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Medicinal Chemistry, 30(1). Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-24. Available at: [Link]

-

Kim, J. K., & Park, S. U. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. EXCLI Journal, 17, 181–185. Available at: [Link]

-

Baghdad Science Journal. Synthesis of New Mannich Bases from Indole Derivatives. Available at: [Link]

-

International Journal of Chemical Studies. Versatility in pharmacological actions of 3-substituted indoles. Available at: [Link]

-

MDPI. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Available at: [Link]

-

García-Florenciano, E., et al. (1989). The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. Analytical Biochemistry, 183(1), 172-176. Available at: [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

Geissman, T. A., & Armen, A. (1954). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 76(16), 4185–4187. Available at: [Link]

-

Reddy, T. J., & O'Malley, S. J. (2009). Synthesis of 3-[(1-aryl)aminomethyl]indoles. Tetrahedron Letters, 50(26), 3329–3331. Available at: [Link]

-

Zhang, X., et al. (2022). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 27(1), 1-17. Available at: [Link]

-

Cihan, E. (2015). Synthesis of indole-fused new heterocycles via alkyne cyclizations. Middle East Technical University. Available at: [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

- Google Patents. Method of synthesizing indole compounds.

-

MDPI. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Available at: [Link]

-

Popiołek, Ł., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7578. Available at: [Link]

-

University of Kerbala. Preparation and Properties of INDOLE. Available at: [Link]

-

Journal of Reports in Pharmaceutical Sciences. Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Available at: [Link]

-

MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available at: [Link]

-

Wieczorek, M., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. Available at: [Link]

-

Arkat USA, Inc. Mannich reactions of activated 4,6-dimethoxyindoles. Available at: [Link]

Sources

- 1. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Diallylaminomethyl)-indole chemical properties and structure

An In-Depth Technical Guide to 3-(Diallylaminomethyl)-indole: Chemical Properties, Structure, and Synthesis

Introduction

This compound is a synthetic organic compound featuring the indole scaffold, a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry and natural products.[1][2][3] This molecule belongs to a class of compounds known as Mannich bases, which are synthesized through the aminoalkylation of an acidic proton located on a carbon atom.[4] Specifically, it is an analogue of gramine (3-(Dimethylaminomethyl)-indole), a naturally occurring alkaloid, where the methyl groups are replaced by more reactive allyl groups.[5][6]

The indole ring system is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8] The presence of the diallylaminomethyl substituent at the C3 position not only modifies the molecule's steric and electronic profile but also introduces versatile chemical handles for further synthetic elaboration. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound for professionals in chemical research and drug development.

Core Chemical Identity and Structure

The defining features of this compound are its indole nucleus and the tertiary amine substituent at the C3 position. The indole ring is an electron-rich aromatic system, making the C3 position particularly nucleophilic and susceptible to electrophilic substitution, which is exploited in its synthesis.[9] The diallylamino moiety provides conformational flexibility and two terminal double bonds that can participate in a variety of chemical transformations.

Chemical Structure Diagram

Caption: Ultrasound-assisted Mannich synthesis workflow.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is adapted from the improved synthesis method reported in the literature. [4]It serves as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).

-

Reactant Preparation: In a suitable reaction vessel, combine indole (1.0 mmol), diallylamine (1.2 mmol), and a 35% aqueous formaldehyde solution (1.5 mmol).

-

Solvent Addition: Add a solution of acetic acid in water (e.g., 5 mL of a 50% v/v solution). The acidic environment is crucial for generating the reactive iminium intermediate.

-

Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic cleaning bath with a frequency of approximately 40 kHz. Maintain the reaction temperature at 35°C.

-

Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them with TLC (e.g., using a hexane:ethyl acetate solvent system). The disappearance of the indole starting material indicates reaction completion. Reaction times are typically much shorter than conventional methods, often under an hour. [4]5. Work-up and Isolation:

-

Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Potential for Drug Discovery

The chemical reactivity of this compound is dictated by its three primary functional regions: the indole nucleus, the tertiary amine, and the two terminal allyl groups.

-

Indole Nucleus: While the C3 position is blocked, the indole ring remains a target for other reactions. The N-H proton is acidic and can be deprotonated or involved in hydrogen bonding. The benzene portion of the ring can undergo electrophilic substitution under harsher conditions.

-

Tertiary Amine: The nitrogen atom is basic and can be protonated to form salts, enhancing aqueous solubility. It can also be oxidized or participate in further alkylation reactions.

-

Allyl Groups: The two allyl groups are the most versatile handles for synthetic diversification. They are amenable to a wide array of transformations, including:

-

Olefin Metathesis: For ring-closing, cross-metathesis, or polymerization reactions.

-

Palladium-Catalyzed Reactions: Such as allylic alkylation or amination.

-

Addition Reactions: Including hydroboration-oxidation, halogenation, and epoxidation.

-

This structural combination makes this compound a highly valuable building block. In drug discovery, it can serve as a fragment for library synthesis or as a scaffold for developing new chemical entities. The indole core provides a proven pharmacophore for targeting various receptors and enzymes, while the diallylamino group allows for fine-tuning of pharmacokinetic properties and the introduction of additional pharmacophoric elements or covalent warheads. [1][3]

Conclusion

This compound is a synthetically accessible and highly versatile derivative of the biologically significant indole scaffold. Its chemical structure offers a unique combination of a proven pharmacophore with reactive handles for extensive chemical modification. The development of efficient, ultrasound-assisted synthesis protocols has made this compound readily available for research purposes. [4]For scientists in drug discovery and materials science, this compound represents a promising platform for the creation of novel molecules with tailored properties and potential therapeutic applications.

References

-

Li, J.-T., Sun, S.-F., & Sun, M.-X. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 42–44. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

FooDB. (2010). Showing Compound 3-(Dimethylaminomethyl)indole (FDB014498). Retrieved January 15, 2026, from [Link]

-

ContaminantDB. (2016). 3-(Dimethylaminomethyl)indole (CHEM029646). Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-(Dimethylaminomethyl)indole (HMDB0035762). Retrieved January 15, 2026, from [Link]

-

George, S., & Manivannan, E. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853. [Link]

-

Wikipedia. (n.d.). Dimethylhomotryptamine. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2002). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. Retrieved January 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved January 15, 2026, from [Link]

-

Tissot, M., & Beaudoin, D. (2010). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Organic letters, 12(12), 2844–2847. [Link]

-

PubChem. (n.d.). 3-(N,N-dimethylaminobenzylidene)indole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.

-

ResearchGate. (n.d.). Reactivity of 3-nitroindoles with electron-rich species. Retrieved January 15, 2026, from [Link]

-

Wang, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

-

Huigens, R. W., et al. (2013). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. Journal of organic chemistry, 78(13), 6482–6499. [Link]

-

Mayr, H., et al. (2005). Nucleophilic reactivities of indoles. The Journal of organic chemistry, 70(8), 2884–2893. [Link]

-

El-Kashef, H., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(9), 512. [Link]

-

García-Florenciano, E., et al. (1989). The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. Analytical Biochemistry, 183(1), 172-176. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ContaminantDB: 3-(Dimethylaminomethyl)indole [contaminantdb.ca]

- 6. Dimethylhomotryptamine - Wikipedia [en.wikipedia.org]

- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Indole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Perspective on Navigating the Therapeutic Potential of the Indole Scaffold.

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1] Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its importance in drug discovery.[2] This guide provides a comprehensive technical overview of the diverse biological activities of novel indole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for navigating the development of indole-based therapeutics.

I. Anticancer Activity of Novel Indole Derivatives

The development of novel indole derivatives as anticancer agents is a highly active area of research, with numerous compounds demonstrating potent activity against various cancer cell lines and in vivo tumor models.[3][4] These compounds often exert their effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

Novel indole derivatives employ a variety of mechanisms to combat cancer, including:

-

Inhibition of Protein Kinases: Many indole-based compounds are designed as inhibitors of protein kinases, such as EGFR, which are often dysregulated in cancer.[5]

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins.[1]

-

Tubulin Polymerization Inhibition: Some indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

HDAC Inhibition: Inhibition of histone deacetylases by certain indole derivatives can alter gene expression, leading to anti-tumor effects.[6]

-

Modulation of PI3K/Akt/mTOR and MAPK Pathways: These key signaling cascades, crucial for cell growth and survival, are frequent targets of anticancer indole derivatives.[2][7]

Experimental Evaluation of Anticancer Activity

A multi-step experimental workflow is essential to rigorously assess the anticancer potential of novel indole derivatives.

In Vitro Assessment: Cytotoxicity Screening

The initial evaluation of anticancer activity is typically performed using in vitro cytotoxicity assays. The MTT assay is a widely adopted colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Assessment: Xenograft Models

Promising compounds from in vitro screening are advanced to in vivo studies using animal models, most commonly xenograft models in immunodeficient mice.[9]

Experimental Protocol: Human Tumor Xenograft Model [4][6]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Administer the indole derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage compared to the control group.

Data Presentation: Anticancer Activity of Novel Indole Derivatives

| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |

| Indole-acrylamide derivative | Huh7 | 5.0 | - | - | [3] |

| 9-aryl-5H-pyrido[4,3-b] indole | HCT116 | - | HCT116 xenograft | 71.79 | [3] |

| Methoxy-substituted indole curcumin | HeLa | 4 | - | - | [3] |

| 1,1,3-tri(3-indolyl)cyclohexane | A549 | - | A549 xenograft | Significant antitumor activity | [4] |

Signaling Pathway Visualization: Anticancer Mechanisms

The following diagram illustrates a common signaling pathway targeted by anticancer indole derivatives, leading to the induction of apoptosis.

Caption: Inhibition of the EGFR/PI3K/Akt pathway by an indole derivative, leading to apoptosis.

II. Antimicrobial Activity of Novel Indole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[10][11]

Mechanisms of Antimicrobial Action

The antimicrobial activity of indole derivatives is attributed to various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Some indole compounds can permeabilize the bacterial cell membrane, leading to cell death.[12]

-

Inhibition of Biofilm Formation: Indole derivatives can interfere with quorum sensing and other mechanisms involved in biofilm formation, a key virulence factor for many pathogens.[13]

-

Inhibition of Essential Enzymes: Specific enzymes in bacterial metabolic pathways, such as dihydrofolate reductase (DHFR), can be targeted by indole-based inhibitors.[12]

-

Interference with DNA Synthesis: Some compounds may inhibit DNA replication or repair mechanisms.

Experimental Evaluation of Antimicrobial Activity

The assessment of antimicrobial activity involves a series of in vitro and in vivo tests.

In Vitro Assessment: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard metric for quantifying in vitro antimicrobial activity.[10]

Experimental Protocol: Broth Microdilution MIC Assay [10]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Assessment: Infection Models

In vivo efficacy is evaluated in animal models of infection, which are crucial for assessing the therapeutic potential of a new antimicrobial agent.

Experimental Protocol: Mouse Pneumonia Model [12]

-

Infection: Induce pneumonia in mice by intranasal or intratracheal instillation of a bacterial suspension (e.g., Klebsiella pneumoniae).

-

Compound Administration: Treat the infected mice with the indole derivative at different doses and schedules via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor the survival rate of the mice over a set period (e.g., 7 days).

-

Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load in the lungs and other organs by plating homogenized tissue on agar plates.

-

Histopathology: Perform histological analysis of the lung tissue to assess inflammation and tissue damage.

Data Presentation: Antimicrobial Activity of Novel Indole Derivatives

| Compound | Microorganism | In Vitro MIC (µg/mL) | In Vivo Model | Outcome | Reference |

| Indole-triazole derivative 3d | MRSA | 3.125-50 | - | - | [10] |

| Aminoguanidine-indole 4P | K. pneumoniae | 4 | Mouse pneumonia | Improved survival, reduced bacterial load | [12] |

| 7-hydroxyindole | A. baumannii | 64-1024 | G. mellonella infection | Increased survival rate | [13][14] |

Experimental Workflow Visualization: Antimicrobial Activity Assessment

Caption: A typical workflow for the evaluation of antimicrobial indole derivatives.

III. Anti-inflammatory Activity of Novel Indole Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical therapeutic goal. Indole derivatives have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways.[15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole derivatives are often mediated by:

-

Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators, are common targets.[16]

-

Suppression of Pro-inflammatory Cytokines: Indole compounds can reduce the production of cytokines such as TNF-α, IL-1β, and IL-6.[17]

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory indole derivatives.[5]

-

Activation of Nrf2 Pathway: The Nrf2 antioxidant response element pathway plays a crucial role in cellular defense against oxidative stress and inflammation.[18]

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for screening anti-inflammatory drugs.[19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]

-

Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the indole derivative.

-

Compound Administration: Administer the compounds (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Data Presentation: Anti-inflammatory Activity of Novel Indole Derivatives

| Compound | In Vivo Model | Dose | Paw Edema Inhibition (%) | Reference |

| N-salicyloyltryptamine (NST) | Carrageenan-induced peritonitis | 100 mg/kg | Significant reduction in leukocyte migration | [21] |

| Indole-piperazine pyrimidine 5j | Carrageenan-induced paw edema | - | Significant reduction in edema | [16] |

| Perakine N4-oxide | - | - | 94.77% COX-2 inhibition | [15] |

Signaling Pathway Visualization: Anti-inflammatory Mechanisms

The following diagram illustrates the modulation of the NF-κB signaling pathway by an anti-inflammatory indole derivative.

Caption: Inhibition of the NF-κB pathway by an indole derivative, leading to reduced pro-inflammatory gene expression.

IV. Neuroprotective Activity of Novel Indole Derivatives

Neurodegenerative diseases and acute brain injuries represent significant unmet medical needs. Indole derivatives have shown considerable promise as neuroprotective agents, acting through various mechanisms to protect neurons from damage and death.[23]

Mechanisms of Neuroprotective Action

The neuroprotective effects of indole derivatives are often attributed to:

-

Antioxidant Activity: Many indole compounds are potent scavengers of reactive oxygen species (ROS) and can upregulate endogenous antioxidant defense mechanisms.[24]

-

Anti-inflammatory Effects: Neuroinflammation is a key contributor to neuronal damage, and the anti-inflammatory properties of indole derivatives are crucial for their neuroprotective effects.[17]

-

Modulation of Apoptotic Pathways: Indole compounds can inhibit neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins.

-

Activation of Pro-survival Signaling: Pathways such as the BDNF/TrkB and Nrf2-ARE signaling cascades can be activated by indole derivatives, promoting neuronal survival and resilience.[25][26]

Experimental Evaluation of Neuroprotective Activity

In Vivo Assessment: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

The MCAO model is a widely used and clinically relevant model of ischemic stroke to evaluate the efficacy of neuroprotective agents.[27][28]

Experimental Protocol: MCAO Model in Rats [16][27]

-

MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.

-

Compound Administration: Administer the indole derivative before, during, or after the ischemic insult.

-

Neurological Deficit Scoring: Assess the neurological function of the animals at different time points after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals and determine the infarct volume in the brain using TTC staining.

-

Histological and Molecular Analysis: Perform further analysis on brain tissue to assess neuronal death, inflammation, and the expression of relevant biomarkers.

In Vivo Assessment: MPTP Model of Parkinson's Disease

The MPTP model is a well-established neurotoxin-based model used to study the pathogenesis of Parkinson's disease and to screen for neuroprotective compounds.[29][30]

Experimental Protocol: MPTP Model in Mice [17][29]

-

MPTP Administration: Administer MPTP to mice (e.g., via intraperitoneal injection) to induce the degeneration of dopaminergic neurons in the substantia nigra.

-

Compound Treatment: Treat the mice with the indole derivative before, during, or after MPTP administration.

-

Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and the open field test.

-

Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

Data Presentation: Neuroprotective Activity of Novel Indole Derivatives

| Compound | In Vivo Model | Key Findings | Reference |

| Indole-3-propionic acid (IPA) | MCAO in mice | Reduced neuroinflammation and infarct volume | [27][31] |

| NC009-1 | MPTP in mice | Ameliorated motor deficits, reduced neuroinflammation | [17][24][29] |

| Indole-piperazine pyrimidine 5j | MCAO in rats | Reduced infarct volume and neurological deficits | [16] |

Signaling Pathway Visualization: Neuroprotective Mechanisms

The following diagram illustrates the activation of the BDNF/TrkB/Nrf2 signaling pathway by a neuroprotective indole derivative.

Caption: Activation of the BDNF/TrkB/Nrf2 pathway by an indole derivative, promoting neuronal survival.

Conclusion

The indole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of novel indole derivatives, along with detailed experimental protocols and mechanistic insights. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the rational design of indole-based compounds targeting these pathways holds immense promise for the future of medicine. It is the author's hope that this technical guide will serve as a valuable resource for researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this remarkable heterocyclic nucleus.

References

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. National Center for Biotechnology Information. [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

-

Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. PubMed. [Link]

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Eureka Select. [Link]

-

Development of indole derivatives as inhibitors targeting STING-dependent inflammation. ResearchGate. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. National Center for Biotechnology Information. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. National Center for Biotechnology Information. [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. ACS Publications. [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ASM Journals. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Bohrium. [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. ResearchGate. [Link]

-

Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model. ResearchGate. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. ResearchGate. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. National Center for Biotechnology Information. [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed. [Link]

-

Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model. PubMed. [Link]

-

Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. PubMed. [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. ResearchGate. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. bioRxiv. [Link]

-

Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [Link]

-

The experimental design using MCAO model. ResearchGate. [Link]

-

The anti-inflammatory activity of compound C in the carrageenan-induced paw edema test. ResearchGate. [Link]

-

Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Eureka Select. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents. National Center for Biotechnology Information. [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. National Center for Biotechnology Information. [Link]

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. SlideShare. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 16. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 21. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of 3-Substituted Indoles: A Technical Guide for Drug Discovery Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules.[1][2] Among these, 3-substituted indoles stand out for their remarkable diversity in pharmacological actions, ranging from anticancer and anti-inflammatory to antiviral effects.[1] This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a comprehensive understanding of their molecular targets and pathways. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.

Part 1: Anticancer Mechanisms of 3-Substituted Indoles

The anticancer activity of 3-substituted indoles is a primary area of investigation, with several distinct mechanisms of action identified. These compounds can disrupt fundamental cellular processes in cancer cells, including cell division, epigenetic regulation, and survival signaling.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs.[3] Agents that interfere with tubulin dynamics can arrest cell cycle progression and induce apoptosis. Numerous 3-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[4][5][6]

The binding of these indole derivatives prevents the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent cell death.[4] Structure-activity relationship (SAR) studies have provided valuable insights into the design of highly potent indole-based tubulin inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a method for quantifying the effect of 3-substituted indoles on tubulin polymerization in vitro.[7][8]

Principle: The assay measures the fluorescence enhancement that occurs when a fluorescent reporter incorporates into newly formed microtubules. Inhibitors of polymerization will result in a decrease or absence of this fluorescence signal.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (3-substituted indole) and vehicle control (e.g., DMSO)

-

Positive control (e.g., Nocodazole)

-

Enhancer control (e.g., Paclitaxel)

-

96-well, black, flat-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a 10X stock of the test compound and controls in the appropriate vehicle.

-

-

Reaction Setup (on ice):

-

In each well of the 96-well plate, add 5 µL of the 10X test compound or control.

-

Add 45 µL of the tubulin/GTP/reporter mix (containing tubulin, 1 mM GTP, and the fluorescent reporter in General Tubulin Buffer) to each well. The final tubulin concentration is typically 2 mg/ml.[7]

-

-

Initiation of Polymerization:

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (the plateau phase).

-

Calculate the IC50 value for the test compound by performing a dose-response analysis.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins.[9] Aberrant HDAC activity is often associated with cancer, leading to the silencing of tumor suppressor genes.[9] HDAC inhibitors can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis. Several 3-substituted indole derivatives, particularly those incorporating a hydroxamic acid moiety, have been developed as potent HDAC inhibitors.[9][10][11][12][13] For example, molecule I13, an indole-3-butyric acid derivative, exhibited high HDAC inhibitory and antiproliferative potencies, with IC50 values against HDAC1, HDAC3, and HDAC6 of 13.9, 12.1, and 7.71 nM, respectively.[10][11][12]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a method to measure the activity of HDACs and the inhibitory potential of 3-substituted indoles.[14][15]

Principle: The assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to produce a fluorescent product. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer (containing trypsin)

-

Deacetylated Standard (e.g., Boc-Lys-AMC)

-

Test compound (3-substituted indole)

-

Positive control (e.g., Trichostatin A)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the Deacetylated Standard in HDAC Assay Buffer to generate a standard curve.

-

-

Reaction Setup:

-

In the wells of the 96-well plate, add HDAC Assay Buffer.

-

Add the test compound at various concentrations or the positive control.

-

Add the HDAC enzyme source (e.g., HeLa nuclear extract).

-

-

Initiation of Reaction:

-

Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development:

-

Add the HDAC Developer to each well to stop the deacetylation reaction and initiate the fluorescence-generating step.

-

Incubate at room temperature for 15 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Use the standard curve to convert fluorescence readings to the amount of deacetylated product.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| Molecule I13 | 13.9 | 12.1 | 7.71 | [10][11][12] |

| SAHA | - | - | - | [10][11][12] |

Table 1: Inhibitory activity of a 3-substituted indole derivative against various HDAC isoforms.

Modulation of Pro-Survival Signaling Pathways

Cancer cells often exhibit constitutive activation of pro-survival signaling pathways, which promotes their proliferation and resistance to apoptosis. 3-substituted indoles have been shown to interfere with several of these critical pathways.

The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[16][17] Its constitutive activation is a hallmark of many cancers.[16] Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to suppress NF-κB activation.[16][18][19] This inhibition can occur through multiple mechanisms, including the prevention of IκBα phosphorylation and the blockage of NF-κB translocation to the nucleus.[16] The suppression of NF-κB leads to the downregulation of anti-apoptotic and metastatic gene products, thereby enhancing apoptosis.[18]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, differentiation, and survival.[20][21][22] Hyperactivation of the JAK/STAT pathway is implicated in various cancers.[23] Certain meridianin derivatives, which are 3-substituted indoles, have been identified as novel inhibitors of JAK/STAT3 signaling.[23] These compounds can inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the suppression of downstream gene expression and the induction of apoptosis in cancer cells.[23]

Caption: Inhibition of the JAK/STAT pathway by 3-substituted indoles.

Part 2: Anti-inflammatory Mechanisms of 3-Substituted Indoles

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-substituted indoles have demonstrated significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

As mentioned in the context of cancer, the NF-κB pathway is a master regulator of inflammation.[16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[24][25] Several 3-substituted indoles have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[24][26]

In addition to NF-κB, the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are also crucial for the inflammatory response.[24][25] Some 3-substituted indoles have been found to inhibit the phosphorylation of these MAPKs, further contributing to their anti-inflammatory activity.[24][26] For instance, 3-(3-hydroxyphenyl)-indolin-2-one significantly inhibited LPS-induced activation of the Akt, MAPK, and NF-κB signaling pathways.[24][25]

Part 3: Antiviral Mechanisms of 3-Substituted Indoles

The broad biological activity of 3-substituted indoles extends to the inhibition of various viruses. Their mechanisms of action in this context are diverse and can target different stages of the viral life cycle.[27]

Inhibition of Viral Entry and Fusion

The initial steps of viral infection, entry into the host cell and fusion of the viral and cellular membranes, are attractive targets for antiviral drug development. Some indole derivatives, such as Arbidol, function as entry and fusion inhibitors, demonstrating broad-spectrum antiviral activity.[27][28]

Inhibition of Viral Enzymes

Many viruses rely on specific enzymes for their replication. 3-substituted indoles have been identified as inhibitors of several key viral enzymes.

-

Reverse Transcriptase: This enzyme is essential for retroviruses like HIV to convert their RNA genome into DNA. Certain indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[27]

-

Integrase: After reverse transcription, HIV relies on the integrase enzyme to insert its DNA into the host cell's genome. Indole-based compounds have been developed as integrase inhibitors.[27]

-

Protease: Viral proteases are often required for the cleavage of viral polyproteins into functional mature proteins. Indole derivatives have also been explored as viral protease inhibitors.[27]

For example, a series of chlorinated indole nucleosides have shown potent activity against human cytomegalovirus (HCMV), with evidence suggesting a mechanism of action similar to that of chlorinated benzimidazole ribonucleosides.[29]

Conclusion

The 3-substituted indole scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse mechanisms of action, spanning the inhibition of tubulin polymerization and HDACs in cancer, the modulation of key inflammatory pathways like NF-κB and MAPKs, and the targeting of various stages of the viral life cycle, underscore the rich chemical and biological space occupied by these compounds. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design and optimization of the next generation of 3-substituted indole-based drugs. Continued exploration in this area holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.

- Ahmad, A., Biersack, B., Li, Y., Bao, B., Kong, D., Schobert, R., Padhye, S. B., & Sarkar, F. H. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002–1013.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- Townsend, L. B., Drach, J. C., & Borysko, K. Z. (2004). Synthesis, Antiviral Activity, and Mode of Action of Some 3-substituted 2,5,6-trichloroindole 2. Journal of Medicinal Chemistry, 47(23), 5679–5688.

- Fisher Scientific. (n.d.). Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, fluorescence based, 96 Assays.

- Merck. (n.d.). HDAC Activity Assay Kit | 566328.

- Reddy, D. S., & Clossen, B. L. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59.

- Sigma-Aldrich. (n.d.). In vitro Tubulin Polymerization Assay 99 Pure Millipore.

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

- Sanna, V., Di Sanzo, S., Chavarria, D., Mariani, A., Sechi, M., & Pala, N. (2019). 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents. Future Medicinal Chemistry, 11(23), 2975–2986.

- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.

- Patil, S. A., Patil, R., & Miller, D. D. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259–1284.

- Aggarwal, B. B., Kunnumakkara, A. B., Harikumar, K. B., Gupta, S. R., & Ahn, K. S. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641–649.

- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235–2254.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- Lee, J. H., Kim, J. K., Kim, H. J., Lee, Y. J., Jeong, S. H., & Lee, S. (2023).

- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

- Marek, M., Kozikowski, A. P., & Jung, M. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20295–20303.

- Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 450–459.

- Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 450–459.

- Wang, S., Li, X., & DeKimpe, N. (2014). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 281(19), 4343–4355.

- Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(5), 688–702.

- Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 450–459.

- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2235–2254.

- Patil, S. A., Patil, R., & Miller, D. D. (2016). Indole molecules as inhibitors of tubulin polymerization: an update (2013-2015). Future Medicinal Chemistry, 8(12), 1423–1443.

- Lee, J. H., Kim, J. K., Kim, H. J., Lee, Y. J., Jeong, S. H., & Lee, S. (2023).

- Li, Y., Zhang, J., & Wang, W. (2020). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127320.

- Chen, Y., Zhang, L., Zhang, L., Jiang, Q., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 450–459.

- Kumar, A., & Singh, P. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2251–2257.

- Kumar, A., Kumar, R., Kumar, S., Tyagi, P., & Singh, R. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 21(17), 5122–5125.

- Wang, Y., Zhang, Y., Zhang, Y., Chen, Y., Li, J., & Zhang, Y. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1319.

- Kale, M. A., Narute, A. S., & Kalyankar, T. M. (2014). Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents.

- Kumar, A., Kumar, R., Kumar, S., Tyagi, P., & Singh, R. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(17), 5122–5125.

- Selleck Chemicals. (n.d.). NF-κB Signaling | NF-kappaB Pathway.

- I-Mak, D., & I-Mak, D. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2595.

- El-Sharkawy, A., & El-Miligy, M. M. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Journal of Biomolecular Structure and Dynamics, 1–14.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2017). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 936–944.

- Al-Hussain, S. A., & Afzal, O. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(18), 6530.

- Kim, D. H., & Cheon, J. H. (2020). Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models. International Journal of Molecular Sciences, 21(18), 6586.

- Zhang, M., Chen, Q., & Shen, W. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473–490.

- Tsyshkova, N. A., Durymanov, A. G., & Pyankov, O. V. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Journal of Experimental Biology and Medicine, 2(3), 190–195.

- Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA)

- Cacchi, S., & Fabrizi, G. (2005). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 105(8), 2873–2920.

- Al-Hussain, S. A. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5488.

- Kumar, S., & Singh, B. K. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. RSC Medicinal Chemistry, 12(5), 710–733.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- ResearchGate. (n.d.). (A) The JAK-STAT signaling pathway; (B) various biological responses....

- Li, Y., Liu, Y., & Li, G. (2023). Multi-target regulatory mechanisms and clinical assessment of natural products for insomnia: a review. Frontiers in Pharmacology, 14, 1245053.

- Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2019). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 4, 40.

- Luo, W., & Li, S. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maxanim.com [maxanim.com]

- 8. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 22. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(Diallylaminomethyl)-indole Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-(diallylaminomethyl)-indole's binding affinity to key central nervous system receptors. Leveraging a multi-step computational approach, we delineate a robust workflow encompassing receptor selection, ligand parameterization, molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel psychoactive compounds. By detailing the causality behind methodological choices and providing validated protocols, this guide aims to facilitate a deeper understanding of the molecular interactions underpinning the pharmacological profile of this compound and its analogs.

Introduction: The Rationale for In Silico Investigation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. 3-substituted indole derivatives, in particular, have demonstrated a wide array of pharmacological activities, frequently interacting with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] The compound of interest, this compound, is a structurally intriguing molecule with potential for neuromodulatory activity. Its structural similarity to known serotonergic ligands suggests that 5-HT receptors are its primary physiological targets.

Predicting the binding affinity and mode of interaction of novel ligands with their target receptors is a cornerstone of modern drug discovery.[3] In silico modeling offers a time- and cost-effective approach to generate and test hypotheses regarding these interactions, thereby guiding further experimental validation. This guide will focus on a systematic in silico workflow to elucidate the binding of this compound to the human 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptor subtypes, which are implicated in a range of neuropsychiatric conditions.[2][4]

The Computational Workflow: A Step-by-Step Approach

Our in silico investigation is structured as a sequential, multi-stage process, designed to progressively refine our understanding of the ligand-receptor interactions. Each step builds upon the previous one, culminating in a quantitative estimation of binding affinity.

Stage 1: System Preparation

Receptor Selection and Preparation

The choice of appropriate receptor structures is critical for the accuracy of any in silico modeling study. We will target the human 5-HT1A, 5-HT2A, and 5-HT2C receptors. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of these G protein-coupled receptors (GPCRs).[3][5]

Protocol 1: Receptor Preparation

-

Structure Retrieval: Obtain the cryo-EM structure of the human 5-HT2A receptor (e.g., PDB ID: 6WHA)[6] and the crystal structure of the human 5-HT2C receptor (e.g., PDB ID: 6BQH)[7] from the Protein Data Bank (PDB). For the 5-HT1A receptor, a suitable high-resolution structure should be selected based on the latest available data in the PDB.

-

Structural Cleaning: Remove all non-essential molecules from the PDB files, including water, ions, and co-crystallized ligands or antibodies.

-

Missing Residue and Loop Modeling: Inspect the receptor structures for any missing residues or loops. If present, these should be modeled using tools such as MODELLER or the protein preparation wizard in Schrödinger Maestro.

-

Protonation and Tautomerization: Assign the correct protonation states to titratable residues at a physiological pH of 7.4 using tools like H++ or the Protein Preparation Wizard.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps.

Ligand Preparation and Parameterization

Accurate representation of the ligand's chemical properties is paramount. The this compound structure will be built and optimized, and force field parameters will be generated.

Protocol 2: Ligand Preparation and Parameterization

-

Ligand Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro or Maestro.

-

Geometry Optimization: Perform an initial geometry optimization of the ligand using a quantum mechanical method, for instance, at the B3LYP/6-31G* level of theory, to obtain a low-energy conformation.

-

Charge Calculation: Calculate the partial atomic charges for the ligand. The AM1-BCC charge model, implemented in the Antechamber tool of AmberTools, provides a good balance of speed and accuracy for small organic molecules.[8][9]

-

Force Field Parameterization: Generate the force field parameters for the ligand using the General Amber Force Field (GAFF).[10] The parmchk2 utility in AmberTools can be used to identify any missing parameters and provide reasonable estimates.

Stage 2: Molecular Docking

Molecular docking is employed to predict the preferred binding pose of the ligand within the receptor's binding site. This provides the initial coordinates for the subsequent molecular dynamics simulations.

Protocol 3: Molecular Docking

-